N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide
Übersicht
Beschreibung
N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to treat pain and inflammation. This drug has been designed to have reduced gastrointestinal toxicity compared to traditional NSAIDs, which can cause ulcers and bleeding in the stomach and intestines.
Wirkmechanismus
N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is a prodrug that is activated by the enzyme myeloperoxidase (MPO), which is produced by immune cells during inflammation. Once activated, this compound selectively inhibits the production of prostaglandins, which are responsible for inflammation and pain. This mechanism of action is similar to traditional NSAIDs, but this compound is designed to be activated only in areas of inflammation, reducing the risk of systemic side effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models of disease. In addition, it has been shown to have a reduced risk of gastrointestinal toxicity compared to traditional NSAIDs. This compound has also been shown to have anti-cancer properties, as it inhibits the production of prostaglandins that promote tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has several advantages for lab experiments, including its selective activation in areas of inflammation and reduced risk of gastrointestinal toxicity. However, it is important to note that this compound is a prodrug that requires activation by MPO, which may limit its effectiveness in certain disease models.
Zukünftige Richtungen
There are several future directions for research on N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide. One area of interest is the potential use of this compound in combination with other anti-inflammatory drugs to enhance its effectiveness. Another area of interest is the development of new prodrugs that can be activated by other enzymes produced during inflammation. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been extensively studied in preclinical models of inflammation and pain. It has been shown to be effective in reducing inflammation and pain in various animal models of arthritis, colitis, and neuropathic pain. In addition, this compound has been shown to have a reduced risk of gastrointestinal toxicity compared to traditional NSAIDs.
Eigenschaften
IUPAC Name |
N-[(E)-3-(3-acetylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-15(25)17-9-5-10-18(13-17)23-22(27)20(14-19-11-6-12-28-19)24-21(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,27)(H,24,26)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLOURYURGBUBN-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.